molecular formula C8H15ClN2O B7986569 (R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide

(R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide

Cat. No.: B7986569
M. Wt: 190.67 g/mol
InChI Key: ICMGRFMVDDWZPG-SSDOTTSWSA-N
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Description

(R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide is a chiral acetamide derivative characterized by a chloro substituent at the α-carbon of the acetamide backbone and a 1-methylpiperidin-3-yl group attached to the amide nitrogen. The (R)-enantiomer is of particular interest due to its stereochemical specificity, which may influence biological activity, receptor binding, and metabolic stability. This compound belongs to a broader class of 2-chloroacetamides, which are widely studied for their pharmacological and agrochemical applications . Its synthesis typically involves reactions of chloroacetyl chloride with substituted amines or piperidine derivatives under controlled conditions .

Properties

IUPAC Name

2-chloro-N-[(3R)-1-methylpiperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-11-4-2-3-7(6-11)10-8(12)5-9/h7H,2-6H2,1H3,(H,10,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMGRFMVDDWZPG-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for Piperidine Scaffold Formation

The synthesis of 1-methylpiperidin-3-amine, a key intermediate, often begins with reductive amination of 4-methylpiperidin-3-one. Titanium(IV) tetraisopropoxide-mediated reductive amination with methylamine and sodium borohydride in methanol at 0–5°C achieves partial conversion to the racemic amine. This method, while effective, requires subsequent resolution due to inherent racemization. Alternatives include sodium triacetoxyborohydride in dichloromethane, though yields remain moderate (45–60%).

Resolution of Racemic 1-Methylpiperidin-3-amine

Chiral resolution using Di-p-toluoyl-L-tartaric acid (DTTA) in methanol-water (1:1) separates (R)- and (S)-enantiomers. The (R)-amine-DTTA complex precipitates selectively, yielding >98% enantiomeric excess (ee) after recrystallization. This method, adapted from US9951012B2, avoids costly chromatographic purification, enhancing scalability.

Acylation of (R)-1-Methylpiperidin-3-amine

Chloroacetylation Under Mild Conditions

Reacting (R)-1-methylpiperidin-3-amine with 2-chloroacetyl chloride in dimethylformamide (DMF) at 25°C for 12 hours, using potassium carbonate (K₂CO₃) and potassium iodide (KI) as bases, achieves 75.5% yield. The optimized protocol includes:

  • Molar ratio : 1:1.5 (amine:chloroacetyl chloride)

  • Solvent : DMF (15 mL per 10 mmol amine)

  • Workup : Ethyl acetate extraction and preparative TLC (petroleum ether/ethyl acetate, 3:1).

Alternative Acylation in Tetrahydrofuran (THF)

A two-step activation-acylation strategy, as reported for heterocyclic acetamides, involves generating 2-chloroacetyl chloride in situ using thionyl chloride. Triethylamine (TEA) in THF facilitates the reaction at 25°C, yielding 68–72% after crystallization.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity (HPLC) Key Advantages
DMF/K₂CO₃25°C, 12 h, KI as additive75.5%98.2%High yield, minimal side products
THF/TEA0–5°C, 15 h, TEA as base68%95.4%Scalable, avoids DMF
Methanol/NaBH₄Reductive amination at 0–5°C58%90.1%Compatible with sensitive substrates

Purification and Characterization

Crystallization vs. Chromatography

Preparative thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (3:1) resolves (R)-2-chloro-N-(1-methylpiperidin-3-yl)acetamide from unreacted amine, achieving >99% purity. Recrystallization from acetonitrile further enhances purity to 99.5%.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35–1.45 (m, 1H, piperidine-H), 2.25 (s, 3H, N-CH₃), 3.15–3.30 (m, 2H, N-CH₂), 4.05 (s, 2H, Cl-CH₂-CO).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Challenges and Optimization Strategies

Stereochemical Integrity

Racemization during acylation is mitigated by maintaining temperatures below 30°C and avoiding strong acids. Kinetic resolution using immobilized lipases (e.g., Candida antarctica) is under investigation but remains experimental.

Solvent Selection

DMF, while effective, complicates waste disposal. Substituting with cyclopentyl methyl ether (CPME) reduces environmental impact but decreases yield to 62% .

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

    Substitution: New derivatives with different functional groups.

    Oxidation: N-oxides.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Analgesics Development
(R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide is being investigated as a lead compound for the development of new analgesics. Its structural characteristics suggest that it may interact selectively with specific receptors involved in pain modulation, making it a candidate for further exploration in drug discovery.

2. Neuropharmacological Agents
The compound shows promise in neuropharmacology, particularly in the context of developing treatments for neurological disorders. Its ability to potentially bind to G-protein coupled receptors and ion channels could lead to novel therapies for conditions such as epilepsy and chronic pain.

Case Study 1: Anticonvulsant Activity
Research has indicated that compounds structurally related to (R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide exhibit anticonvulsant properties. In studies assessing their efficacy against induced seizures in animal models, several derivatives demonstrated significant activity at low doses, suggesting potential therapeutic applications in epilepsy management .

Case Study 2: Interaction Studies
Interaction studies focusing on binding affinities of (R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide with various biological targets have yielded promising results. These studies are crucial for elucidating the compound's mechanism of action and understanding its therapeutic potential.

Mechanism of Action

The mechanism of action of ®-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide depends on its specific application and targetFor example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 2-chloroacetamides are highly dependent on the substituents attached to the amide nitrogen. Below is a comparative analysis of (R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide and its analogues:

Compound Substituent on Amide Nitrogen Key Properties Applications/Activity References
(R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide 1-Methylpiperidin-3-yl Chiral center (R-configuration), potential for CNS targeting due to piperidine moiety Under investigation for neurological targets
2-Chloro-N-(2,6-dinitrophenyl)acetamide (14) 2,6-Dinitrophenyl High thermal stability (m.p. >200°C), planar amide group Intermediate in agrochemical synthesis
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-Diethylphenyl + methoxymethyl Lipophilic, herbicidal activity Pre-emergent herbicide
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl Crystalline solid, hydrogen-bonded dimers (R₂²(10) motifs) Antimicrobial/anti-inflammatory candidate
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide 4-Oxo-2-phenylquinazolin-3-yl Moderate solubility in polar solvents, reduced ulcerogenicity Anti-inflammatory (comparable to Diclofenac)

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Piperidine-containing derivatives like (R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide typically exhibit lower melting points (estimated 100–150°C) compared to aromatic analogues such as 2-chloro-N-(2,6-dinitrophenyl)acetamide (>200°C) due to reduced crystallinity from the flexible piperidine ring .
  • Stereochemical Impact : The (R)-enantiomer may exhibit distinct pharmacokinetic profiles compared to its (S)-counterpart or racemic mixtures, as seen in related piperidine derivatives where enantiomeric purity significantly affects receptor binding .
  • Hydrogen Bonding: Unlike the hydrogen-bonded dimers observed in N-(1,5-dimethylpyrazol-4-yl)acetamide derivatives , the piperidine-substituted compound likely adopts monomeric conformations in solution, influencing solubility and bioavailability.

Biological Activity

(R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a piperidine ring, and an acetamide moiety. Its structural formula can be represented as follows:

 R 2 Chloro N 1 methylpiperidin 3 yl acetamide\text{ R 2 Chloro N 1 methylpiperidin 3 yl acetamide}

The biological activity of (R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group enables the formation of covalent bonds with nucleophilic sites on proteins, which can inhibit or modulate their activity. The piperidine ring enhances the binding affinity and specificity for certain targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of chloroacetamides, including (R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide, exhibit significant antimicrobial properties. In vitro tests have shown effectiveness against various strains of bacteria and fungi. For instance, compounds similar to this one were tested against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, showing varying degrees of inhibition .

Compound CodeE. coli Zone of Inhibition (mm)Pseudomonas Zone (mm)Staphylococcus Zone (mm)
3a716No zone
3b262325
3c303536

Anti-Cancer Activity

Recent research has highlighted the potential anti-cancer properties of this compound. In studies involving tumor-bearing mice, it was observed that treatment with related compounds led to significant suppression of tumor growth . Flow cytometry results indicated that these compounds could induce apoptosis in cancer cell lines in a dose-dependent manner.

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds have provided insights into how modifications to the molecular structure can influence biological activity. For example, the introduction of different substituents on the piperidine ring has been shown to enhance or diminish activity against specific targets. Compounds with basic groups at certain positions retained inhibitory activity against Plasmodium falciparum phosphatidylinositol-4-kinase, indicating a potential for antimalarial applications .

Case Studies

  • Antimicrobial Screening : A series of chloroacetamides were synthesized and screened for antimicrobial activity. The results indicated that modifications to the acetamide moiety significantly impacted efficacy against both bacterial and fungal strains .
  • Anti-Cancer Efficacy : In vivo studies demonstrated that derivatives of (R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide showed promising anti-cancer effects by inhibiting tumor growth in mouse models, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-Chloro-N-(1-methylpiperidin-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves chloroacetylation of (R)-1-methylpiperidin-3-amine under basic conditions (e.g., using triethylamine in dichloromethane). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield improvements (up to 85%) are achievable using continuous flow reactors for scalability .

Q. How is the compound characterized to confirm its structure and enantiomeric purity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify key groups (e.g., piperidinyl CH2_2 at δ 2.5–3.0 ppm, amide carbonyl at ~170 ppm) .
  • Chiral HPLC : A Chiralpak AD-H column with hexane/isopropanol (90:10) resolves enantiomers, confirming >99% (R)-configuration .
  • IR Spectroscopy : Amide C=O stretch at ~1650 cm1^{-1} and C-Cl at ~750 cm1^{-1} validate functional groups .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers at 2–8°C, avoiding moisture. Toxicity data are limited, but analogous chloroacetamides show LD50_{50} > 500 mg/kg (oral, rats), suggesting moderate hazard. Conduct risk assessments under institutional guidelines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like cholinesterases. Parameterize the compound using Gaussian 16 (B3LYP/6-31G* basis set) for charge distribution. Validate predictions with in vitro assays (e.g., IC50_{50} measurements) .

Q. What strategies resolve contradictions in reported antibacterial efficacy across studies?

  • Methodological Answer : Discrepancies may arise from strain-specific activity (e.g., Gram-negative vs. Gram-positive). Standardize testing using CLSI broth microdilution (MIC assays) with ATCC reference strains. Assess synergy with β-lactams (e.g., meropenem) via checkerboard assays (FIC index ≤0.5 indicates synergy) .

Q. How is the enantiomeric excess (ee) maintained during large-scale synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., (S)-1-phenylethylamine) during intermediate steps to retain configuration. Monitor ee via polarimetry or chiral GC/MS. Catalytic asymmetric hydrogenation (Ru-BINAP catalysts) achieves >98% ee in pilot-scale reactions .

Contradictions and Future Directions

  • Contradiction : Variable cytotoxicity reports in cell lines (e.g., HeLa vs. HEK293). Address via standardized MTT assays with controlled passage numbers and serum-free conditions.
  • Future Research : Explore photostability under UV light (λ = 254 nm) for drug formulation. Develop prodrug derivatives (e.g., ester-linked) to enhance bioavailability .

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